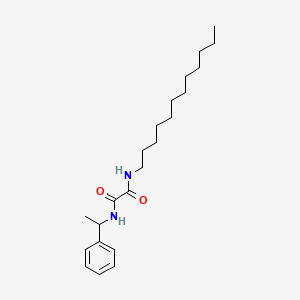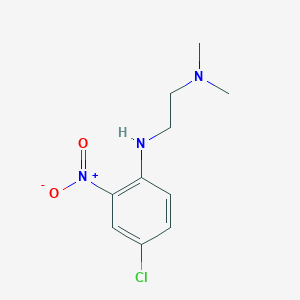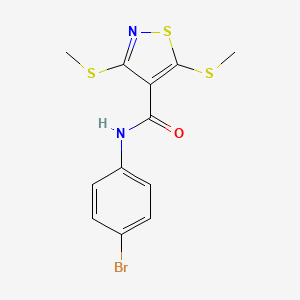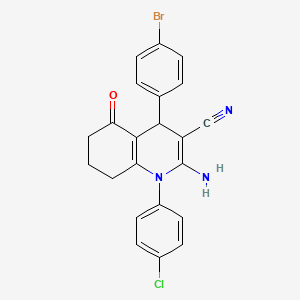![molecular formula C29H25N3O4 B11541825 4-[3-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B11541825.png)
4-[3-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(E)-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of imidazo[1,2-a]pyridine and phenol moieties, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(E)-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-amino-3-methoxyphenol in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized with 2-aminopyridine under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would generally involve optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(E)-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of the imine group would produce secondary amines.
Scientific Research Applications
4-{3-[(E)-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-{3-[(E)-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL involves its interaction with specific molecular targets and pathways. The compound’s imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-({(E)-[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(3-ETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-({(E)-[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-({(E)-[3-(BENZYLOXY)-4-METHOXYPHENYL]METHYLIDENE}AMINO)-5-(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL
Uniqueness
What sets 4-{3-[(E)-{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYLIDENE}AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL apart from similar compounds is its unique combination of functional groups and structural features. The presence of both imidazo[1,2-a]pyridine and phenol moieties allows for a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C29H25N3O4 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
2-methoxy-4-[3-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]imidazo[1,2-a]pyridin-2-yl]phenol |
InChI |
InChI=1S/C29H25N3O4/c1-34-25-17-22(12-13-23(25)33)28-29(32-15-7-6-10-27(32)31-28)30-18-21-11-14-24(26(16-21)35-2)36-19-20-8-4-3-5-9-20/h3-18,33H,19H2,1-2H3/b30-18+ |
InChI Key |
KJRWYYJVEXIXAR-UXHLAJHPSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/C2=C(N=C3N2C=CC=C3)C4=CC(=C(C=C4)O)OC)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=C(N=C3N2C=CC=C3)C4=CC(=C(C=C4)O)OC)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-N-{(E)-[4-(2,4-dinitrophenoxy)phenyl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11541743.png)
![3-[(4-Chlorophenyl)sulfanyl]-N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]propanehydrazide](/img/structure/B11541748.png)

![(4Z)-4-{[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11541752.png)

![2-{[(E)-(3,5-diiodo-4-methoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11541768.png)

![(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B11541784.png)
![N-(4-fluorophenyl)-2-{[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide](/img/structure/B11541788.png)
![4-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11541794.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2,3-dichlorophenyl)methylidene]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11541800.png)

![2-bromo-3,4-dimethyl-6-[(E)-(naphthalen-2-ylimino)methyl]phenol](/img/structure/B11541807.png)
![N-(5-chloro-2-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B11541819.png)
